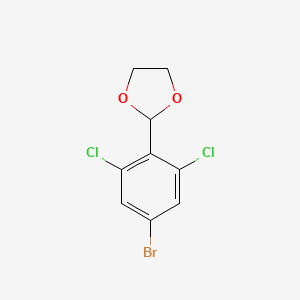

2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(4-bromo-2,6-dichlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXYGHCHLWOEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248644 | |

| Record name | 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221812-43-5 | |

| Record name | 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221812-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane logically disconnects the acetal (B89532) functional group. This bond cleavage points to two primary precursors: 4-Bromo-2,6-dichlorobenzaldehyde (B571002) and ethylene (B1197577) glycol. This strategy simplifies the complex target molecule into more readily available or synthesizable starting materials. The core of this synthesis, therefore, lies in the efficient preparation of these precursors and their subsequent condensation.

Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde

The synthesis of the key precursor, 4-bromo-2,6-dichlorobenzaldehyde, is a critical step. One effective method involves the oxidation of the corresponding alcohol, (4-bromo-2,6-dichlorophenyl)methanol (B1442870). The Swern oxidation is a well-established and mild procedure suitable for this transformation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).

The reaction proceeds by the formation of an alkoxysulfonium salt from the alcohol and the activated DMSO species. Subsequent deprotonation by triethylamine generates a sulfur ylide, which then undergoes an intramolecular elimination reaction to yield the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. This method is advantageous due to its mild conditions, which are compatible with a wide range of functional groups.

A typical procedure would involve dissolving oxalyl chloride in a suitable solvent like dichloromethane (B109758) at a low temperature (e.g., -78 °C), followed by the dropwise addition of a solution of DMSO. After a short stirring period, a solution of (4-bromo-2,6-dichlorophenyl)methanol is added, and the reaction is allowed to proceed before the addition of triethylamine. The reaction is then warmed to room temperature, and the product is isolated through an aqueous workup and purified by chromatography.

Preparation of Ethylene Glycol Derivatives for Dioxolane Formation

Ethylene glycol is a readily available and commonly used diol for the formation of 1,3-dioxolanes. For the synthesis of this compound, ethylene glycol itself is the direct and most efficient reactant. No further derivatization of ethylene glycol is typically necessary for this straightforward acetalization reaction. The purity of the ethylene glycol is, however, important to ensure a clean reaction and high yield of the desired product.

Acetalization Strategies for 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. This reversible reaction, known as acetalization, requires the removal of water to drive the equilibrium towards the product.

Direct Condensation of 4-Bromo-2,6-dichlorobenzaldehyde with Ethylene Glycol

The most direct route to this compound is the condensation of 4-Bromo-2,6-dichlorobenzaldehyde with ethylene glycol. This reaction is typically performed in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water.

A variety of acid catalysts can be employed for this transformation, with the choice often depending on the reactivity of the aldehyde and the desired reaction conditions.

Brønsted Acids: These are proton donors and are commonly used for acetalization. p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and inexpensive catalyst for this purpose. rsc.orgpreprints.org Other Brønsted acids such as sulfuric acid or phosphoric acid can also be used. google.com The catalytic amount of the acid is crucial, as excessive amounts can lead to side reactions.

Lewis Acids: These are electron-pair acceptors and can also effectively catalyze acetalization. Examples include metal triflates and chlorides. For sterically hindered or electron-deficient aldehydes, Lewis acids can sometimes offer advantages in terms of reaction rates and yields.

The reaction is typically carried out at reflux temperature to facilitate the removal of water. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) | Catalytic amount, reflux in a suitable solvent |

| Lewis Acid | Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃) | Stoichiometric or catalytic amounts, often milder conditions |

The choice of solvent is critical for the successful synthesis of the dioxolane. The solvent should be inert to the reaction conditions and form an azeotrope with water, allowing for its continuous removal. Toluene and benzene (B151609) are the most commonly used solvents for this purpose. google.com

A Dean-Stark apparatus is typically employed in the experimental setup. wikipedia.orgsciencemadness.orgchemeurope.comliv.ac.ukyoutube.com This piece of glassware allows for the continuous removal of the water-solvent azeotrope from the reaction mixture. The azeotrope condenses, and the two immiscible liquids separate in the collection arm of the apparatus. The denser water settles at the bottom, while the less dense organic solvent overflows and returns to the reaction flask, thus driving the equilibrium towards the formation of the acetal.

| Solvent | Boiling Point (°C) | Water in Azeotrope (%) | Azeotrope Boiling Point (°C) |

|---|---|---|---|

| Toluene | 111 | 20.2 | 84.1 |

| Benzene | 80 | 8.8 | 69.3 |

| Cyclohexane | 81 | 8.5 | 69.5 |

Upon completion of the reaction, the mixture is cooled, and the catalyst is neutralized, typically by washing with an aqueous basic solution like sodium bicarbonate. The organic layer is then separated, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Transacetalization Approaches

Transacetalization serves as a viable, though less direct, method for the synthesis of this compound. This approach involves the reaction of a pre-formed acetal or ketal with ethylene glycol, typically in the presence of an acid catalyst, to yield the desired 1,3-dioxolane. The equilibrium-driven nature of this reaction often requires the removal of a byproduct, such as water or a low-boiling alcohol, to drive the reaction to completion.

A common strategy involves the use of 2,2-dimethoxypropane (B42991) as both a reagent and a water scavenger. In this context, 4-Bromo-2,6-dichlorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). The reaction proceeds by the initial formation of a hemiacetal, which then undergoes acid-catalyzed dehydration and cyclization. The in-situ reaction of the liberated water with 2,2-dimethoxypropane to form acetone (B3395972) and methanol (B129727) shifts the equilibrium towards the product.

Table 1: Representative Conditions for Transacetalization

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzaldehyde | Ethylene glycol, 2,2-Dimethoxypropane | p-TsOH | Toluene | Reflux | 4-6 | ~85-90 |

Note: The data presented in this table is compiled from generalized laboratory procedures for acetal formation and may vary based on specific experimental setups.

Alternative Synthetic Routes to this compound

Alternative and often more direct synthetic strategies are frequently employed to circumvent the challenges associated with the synthesis and purification of the requisite 4-Bromo-2,6-dichlorobenzaldehyde starting material. These methods include the direct halogenation of a more accessible precursor and the use of organometallic chemistry.

A highly effective and atom-economical approach is the direct electrophilic bromination of 2-(2,6-dichlorophenyl)-1,3-dioxolane (B6328658). This method benefits from the availability of the starting material, which can be readily prepared from 2,6-dichlorobenzaldehyde (B137635) and ethylene glycol. The dioxolane group acts as a protecting group for the aldehyde functionality while the directing effects of the substituents on the aromatic ring are exploited.

The key to this synthetic route is achieving high regioselectivity. The two chlorine atoms at the C2 and C6 positions of the phenyl ring are ortho, para-directing deactivators. The 1,3-dioxolane group at the C1 position is also an ortho, para-directing group. The cumulative directing effect of these substituents strongly favors electrophilic attack at the C4 position (para to the dioxolane and meta to the chlorine atoms), which is the most electronically enriched and sterically accessible position.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically conducted in the presence of a Lewis acid or protic acid catalyst to enhance the electrophilicity of the bromine species.

Table 2: Conditions for Regioselective Bromination

| Brominating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (para:ortho) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Bromosuccinimide | H₂SO₄ | Dichloromethane | 0 to 25 | 2-4 | >98:2 | ~95 |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Carbon tetrachloride | 25 | 6 | >95:5 | ~90 |

Note: The data is illustrative of typical outcomes for electrophilic aromatic bromination under these conditions.

The mechanism proceeds via a classical electrophilic aromatic substitution (SᴇAr) pathway.

Generation of the Electrophile: The catalyst activates the brominating agent. For instance, sulfuric acid protonates NBS, making it a more potent source of electrophilic bromine. Similarly, FeBr₃ polarizes the Br-Br bond in elemental bromine, generating a highly electrophilic "Br⁺" species complexed with [FeBr₄]⁻.

Formation of the Sigma Complex: The π-electron system of the aryl ring of 2-(2,6-dichlorophenyl)-1,3-dioxolane attacks the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring but is most favorably stabilized when the bromine adds to the C4 position, avoiding placement of the positive charge on the carbon atoms bearing the deactivating chloro substituents.

Deprotonation and Re-aromatization: A weak base, such as the conjugate base of the acid catalyst or the solvent, abstracts the proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the phenyl ring, yielding the final product, this compound. The strong directing-group consensus leads to the high regioselectivity observed.

The construction of the target molecule can also be approached through the formation of an organometallic intermediate, followed by quenching with a suitable electrophile. A plausible, albeit complex, route could involve a directed ortho-metalation (DoM) strategy. However, a more common organometallic approach involves halogen-metal exchange.

For instance, starting from a polysubstituted precursor like 1,4-dibromo-2,6-dichlorobenzene, a selective halogen-metal exchange could be performed. By treating the starting material with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C), the more reactive bromine at the C4 position can be selectively exchanged for lithium. The resulting aryllithium species can then be trapped with a suitable electrophile that delivers the 1,3-dioxolane moiety. This is a challenging route due to potential side reactions and the difficulty in controlling the selectivity of the metal-halogen exchange. A more straightforward application would be the lithiation of 2-(2,6-dichlorophenyl)-1,3-dioxolane followed by trapping with an electrophilic bromine source like 1,2-dibromoethane (B42909) or CBr₄, although this offers little advantage over the direct SᴇAr reaction described previously.

Halogenation of 2-(2,6-Dichlorophenyl)-1,3-dioxolane

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

Optimizing the synthesis, particularly for the direct bromination route which is often preferred for its efficiency, is crucial for industrial-scale production. Key parameters that can be adjusted to enhance yield and purity include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.

Brominating Agent and Catalyst: While elemental bromine is effective, NBS is often favored for its solid nature, ease of handling, and reduced formation of corrosive HBr as a byproduct. The choice and concentration of the catalyst are critical; catalytic amounts of a strong protic acid (H₂SO₄) with NBS or a Lewis acid (FeBr₃) with Br₂ are typically sufficient to promote the reaction without leading to undesired side products.

Solvent: The solvent must be inert to the reaction conditions. Chlorinated solvents like dichloromethane or non-polar solvents like carbon tetrachloride are common choices. For reactions with NBS, polar aprotic solvents can also be used. The solvent choice can influence reaction rates and, in some cases, selectivity.

Temperature: Electrophilic brominations are often exothermic. Maintaining a low temperature, especially during the initial addition of the brominating agent (e.g., 0 °C), helps to control the reaction rate and minimize the formation of over-brominated or isomeric byproducts. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.

Reaction Time and Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. Extending the reaction time unnecessarily can lead to product degradation or the formation of impurities.

By carefully controlling these parameters, the synthesis of this compound via direct bromination of 2-(2,6-dichlorophenyl)-1,3-dioxolane can be consistently achieved with high yields (>95%) and excellent regioselectivity, making it the most efficient and scalable synthetic route.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Without access to primary research data detailing the synthesis and characterization of 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and detail. Further investigation would be contingent on the future publication of research on this particular compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Comprehensive mass spectrometric data for this compound is not extensively available in publicly accessible scientific literature. However, based on the known structure of the molecule, theoretical calculations and analysis of similar compounds allow for a hypothetical discussion of its expected mass spectrometric behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the exact mass can be calculated based on the precise masses of its constituent isotopes.

The molecular formula of the compound is C₉H₇BrCl₂O₂. The expected exact mass would be determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). Due to the presence of bromine and chlorine, the isotopic pattern in the mass spectrum would be a key identifier. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a characteristic cluster of isotopic peaks for the molecular ion.

Hypothetical HRMS Data Table

| Molecular Formula | Main Isotopes | Calculated Exact Mass (m/z) |

| C₉H₇BrCl₂O₂ | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O | [Data not available] |

Note: The calculated exact mass is a theoretical value and requires experimental verification through HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating a compound from a mixture and determining its mass-to-charge ratio, which aids in its identification and the assessment of its purity. In a hypothetical GC-MS analysis of this compound, the compound would first be separated on a GC column based on its volatility and interaction with the stationary phase. The retention time would be a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This high-energy ionization would cause the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Expected Fragmentation Pattern:

While specific experimental data is unavailable, the fragmentation of this compound would likely involve characteristic losses from the molecular ion. Key fragmentation pathways could include:

Loss of the dioxolane ring or parts of it: Cleavage of the bonds connecting the dioxolane ring to the phenyl ring.

Loss of halogen atoms: Sequential loss of bromine and chlorine atoms.

Formation of the substituted benzoyl cation: A prominent peak corresponding to the [C₇H₂BrCl₂O]⁺ fragment would be expected.

Hypothetical GC-MS Fragmentation Data Table

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₇BrCl₂O₂ | [Data not available] |

| [M - C₂H₄O]⁺ | C₇H₃BrCl₂O | [Data not available] |

| [C₇H₂BrCl₂]⁺ | Substituted tropylium (B1234903) ion | [Data not available] |

Note: The m/z values are dependent on the specific isotopic composition of the fragment ions. The data presented is hypothetical and awaits experimental confirmation.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

As of the current literature survey, no public crystallographic data for this compound or its crystalline derivatives has been reported. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide invaluable insights into the molecule's conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.

Determination of Molecular Geometry and Conformation in the Solid State

A crystal structure would reveal the precise geometry of the this compound molecule. Key parameters that would be determined include:

Bond lengths and angles: The precise distances between bonded atoms and the angles between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the dioxolane ring relative to the phenyl ring. The steric hindrance from the two ortho-chloro substituents would likely force the dioxolane ring to adopt a twisted conformation relative to the aromatic ring.

Conformation of the dioxolane ring: The five-membered dioxolane ring is not planar and typically adopts an envelope or twist conformation. X-ray crystallography would identify the specific conformation present in the crystal.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Bond Length (C-Br) | [Data not available] |

| Bond Length (C-Cl) | [Data not available] |

| Dihedral Angle (Phenyl-Dioxolane) | [Data not available] |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. A crystallographic study would allow for a detailed analysis of these forces, which are crucial for understanding the physical properties of the solid. Potential intermolecular interactions for this compound could include:

Halogen bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of the dioxolane ring.

π-π stacking: The aromatic phenyl rings could stack on top of each other, although this might be influenced by the bulky halogen substituents.

C-H···O hydrogen bonds: Weak hydrogen bonds could form between carbon-hydrogen bonds and the oxygen atoms of the dioxolane ring.

Understanding these interactions is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure.

Chiroptical Spectroscopy (if chiral resolution is achieved for enantiomeric studies)

The this compound molecule itself is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers and cannot be resolved into chiral forms. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for enantiomeric studies of this specific compound. Chiroptical methods are only relevant for chiral molecules that can rotate the plane of polarized light.

Chemical Reactivity and Transformation Studies of 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane group is a cyclic acetal (B89532), which functions as a common protecting group for the carbonyl functionality of the parent 4-bromo-2,6-dichlorobenzaldehyde (B571002). Its reactivity is characteristic of acetals, dominated by its stability in non-acidic media and its susceptibility to acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis and Mechanism of Acetal Cleavage

The primary reaction of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent aldehyde and ethylene (B1197577) glycol. This hydrolysis proceeds through a well-established multi-step mechanism. chemistrysteps.com The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (H₃O⁺). This converts the hydroxyl group into a good leaving group (H₂O), facilitating the cleavage of a carbon-oxygen bond.

Stability under Varying Chemical Conditions (e.g., basic, neutral, oxidative, reductive)

A key feature of the 1,3-dioxolane ring is its stability under a wide range of chemical conditions, which is why it is frequently employed as a protecting group in multi-step syntheses. organic-chemistry.orgwikipedia.org It is generally stable in neutral and basic (alkaline) environments and is resistant to attack by various nucleophiles, including organometallic reagents like Grignard and organolithium compounds, as well as metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.de

Ring-Opening Reactions for Synthesis of Diketone or Hydroxyketone Precursors

The principal ring-opening reaction for 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane is the acid-catalyzed hydrolysis described previously. This reaction does not yield a diketone or hydroxyketone precursor. Instead, it serves to deprotect the acetal, yielding the precursor molecule 4-bromo-2,6-dichlorobenzaldehyde . This aldehyde is a valuable synthetic intermediate for the subsequent construction of more complex molecular architectures. While specialized ring-opening reactions of dioxolanes exist, for this specific substrate, hydrolysis to the corresponding aldehyde is the most fundamental and synthetically relevant transformation. researchgate.net

Transformations Involving the Aryl Halide Moiety

The aryl ring of this compound features three halogen substituents: one bromine atom and two chlorine atoms. This substitution pattern allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Aryl Bromine (e.g., Suzuki, Heck, Sonogashira, Negishi Couplings)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. acs.orgwikipedia.orgresearchgate.net This predictable reactivity trend is crucial, as it enables the selective reaction at the more reactive carbon-bromine (C-Br) bond while leaving the two more robust carbon-chlorine (C-Cl) bonds intact. acs.orgrsc.org This chemoselectivity allows the compound to be coupled with a variety of partners, with the chlorine atoms remaining available for subsequent, more forceful coupling reactions if desired.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is a powerful method for forming carbon-carbon bonds. For this compound, this would selectively form a biaryl or styrenyl product at the 4-position.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst and a base. nih.govscienceinfo.com This reaction forms a new carbon-carbon bond at the less substituted carbon of the alkene, typically yielding a trans-substituted product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or Acetonitrile | 100-120 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120-140 |

| Pd/C | - | NaOAc | NMP | 130 |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.org Copper-free versions have also been developed. nih.gov

| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | - | Et₃N or Diisopropylamine | THF or Toluene | 25-70 |

| Pd(OAc)₂ | CuI | cataCXium PIntb | TMEDA | Toluene | 80 |

| Pd(PPh₃)₄ | CuI | - | Piperidine | DMF | 25-50 |

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org A key advantage of this reaction is the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

| Catalyst | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | - | THF | 25-65 |

| PdCl₂(dppf) | - | THF or Dioxane | 60-100 |

| Ni(acac)₂ | PyPhos | DMA | 80 |

Optimization of Catalytic Systems and Ligands

The success and efficiency of the aforementioned cross-coupling reactions are highly dependent on the careful selection and optimization of the catalytic system, which primarily consists of a palladium source and a supporting ligand. rsc.org The three key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the nature of the ligand. youtube.com

Palladium Source: Common palladium precatalysts include palladium(II) sources like Pd(OAc)₂ and PdCl₂, or palladium(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(II) sources are often reduced in situ to the active Pd(0) catalyst.

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the desired elementary steps of the catalytic cycle.

Phosphine (B1218219) Ligands: These are the most common class of ligands. Simple monodentate phosphines like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are effective for many reactions. Bidentate phosphines such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can form stable chelate complexes with palladium, enhancing catalytic activity. researchgate.net

Buchwald-Type Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have proven exceptionally effective, especially for activating less reactive C-Cl bonds and for achieving high turnover numbers in C-Br couplings. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability makes the resulting catalysts robust and resistant to decomposition at high temperatures, which is often required for activating aryl chlorides, but they are also highly effective for aryl bromide couplings. acs.orgnih.gov

| Palladium Source | Ligand | Typical Outcome/Observation |

|---|---|---|

| Pd(OAc)₂ | None | Low to moderate yield, potential for catalyst decomposition (palladium black). |

| Pd(PPh₃)₄ | PPh₃ (in situ) | Good yields for many standard aryl bromides. A general-purpose system. |

| Pd(OAc)₂ | dppf | Often improved yields and broader substrate scope due to catalyst stability. |

| Pd₂(dba)₃ | SPhos | Excellent yields, often at lower catalyst loadings and temperatures. Effective for sterically hindered substrates. |

| Pd(OAc)₂ | IPr·HCl (NHC precursor) | High thermal stability, very effective for challenging substrates, including some aryl chlorides. |

Regioselectivity and Scope of Coupling Partners

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.govwikipedia.org The regioselectivity of these reactions on this compound is primarily governed by the differential reactivity of the carbon-halogen bonds. The reactivity order for aryl halides in these catalytic cycles is typically C-I > C-OTf > C-Br > C-Cl. wikipedia.orgnrochemistry.com Consequently, the carbon-bromine bond at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bonds at the C2 and C6 positions. wikipedia.org

This reactivity difference allows for selective functionalization at the C4 position. By carefully controlling reaction conditions, coupling partners can be introduced at the site of the bromine atom while leaving the two chlorine atoms intact for potential subsequent transformations.

Suzuki Coupling: Reaction with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would selectively replace the bromine atom, yielding 2-(2,6-dichloro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane derivatives.

Heck Coupling: The reaction with alkenes, catalyzed by palladium, would proceed at the C-Br bond to form substituted stilbene-like structures, where a new carbon-carbon double bond is created at the C4 position. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Terminal alkynes can be coupled at the C4 position using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of 2-(2,6-dichloro-4-alkynylphenyl)-1,3-dioxolane compounds. wikipedia.orgorganic-chemistry.org

The table below summarizes the expected regioselective outcomes of these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2,6-dichlorophenyl-1,3-dioxolane |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Vinyl-2,6-dichlorophenyl-1,3-dioxolane |

| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂, CuI, Et₂NH | 4-Alkynyl-2,6-dichlorophenyl-1,3-dioxolane |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the phenyl ring is rendered electron-deficient by the inductive effects of the three halogen substituents. While halogens are not as strongly activating as nitro groups, the cumulative effect of three such substituents can facilitate SNAr reactions, albeit likely under more forcing conditions (e.g., high temperatures, strong nucleophiles). libretexts.org

The potential leaving groups are the bromide and chloride ions. The positions of the halogens are ortho and para relative to each other, which provides the necessary electronic arrangement for stabilizing the negative charge in the intermediate Meisenheimer complex. libretexts.org The bromine atom at C4 is para to the chlorine at C2 and C6, and each chlorine is ortho to the bromine. A strong nucleophile could potentially displace one of the halogen atoms. Given the relative bond strengths (C-Cl > C-Br), the bromide is generally a better leaving group, suggesting that substitution might preferentially occur at the C4 position. However, displacement of a chlorine atom is also conceivable, particularly with highly reactive nucleophiles or under specific catalytic conditions.

Lithiation or Grignard Reagent Formation and Subsequent Electrophilic Quenching

The formation of organometallic reagents through halogen-metal exchange is a common strategy for functionalizing aryl halides. wikipedia.orgadichemistry.com For this compound, the C-Br bond is the most reactive site for such transformations.

Treatment with magnesium metal would lead to the formation of the Grignard reagent, 2-(2,6-dichlorophenyl-4-magnesiobromide)-1,3-dioxolane. wikipedia.orgyoutube.com Similarly, reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures, would result in a bromine-lithium exchange to generate the corresponding aryllithium species. growingscience.comresearchgate.net

These highly nucleophilic organometallic intermediates can then be "quenched" by reacting them with a wide variety of electrophiles to introduce new functional groups at the C4 position. This two-step sequence provides a versatile route to a diverse array of derivatives.

The table below illustrates the potential products from this synthetic route.

| Reagent Sequence | Electrophile (E+) | Product after Quenching |

|---|---|---|

| 1. Mg, THF 2. E+ | CO₂ then H₃O+ | 4-(1,3-Dioxolan-2-yl)-3,5-dichlorobenzoic acid |

| 1. n-BuLi, THF, -78°C 2. E+ | DMF | 4-(1,3-Dioxolan-2-yl)-3,5-dichlorobenzaldehyde |

| 1. Mg, THF 2. E+ | (CH₂)₂O (Ethylene oxide) | 2-[4-(1,3-Dioxolan-2-yl)-3,5-dichlorophenyl]ethanol |

| 1. n-BuLi, THF, -78°C 2. E+ | Me₃SiCl | 2-[2,6-Dichloro-4-(trimethylsilyl)phenyl]-1,3-dioxolane |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to a nearby ortho position. baranlab.org

In this compound, the dioxolane group can act as a weak DMG, with its oxygen atoms capable of chelating the lithium cation of the base (e.g., n-BuLi). However, the primary factor influencing the acidity of the aromatic protons (at C3 and C5) is the powerful inductive electron-withdrawing effect of the adjacent chlorine atoms at C2 and C6. This halogen-induced acid-strengthening effect makes the C-H bonds at C3 and C5 significantly more prone to deprotonation than those in an unsubstituted phenyl dioxolane.

Therefore, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium could selectively deprotonate the ring at the C3 (or C5) position. The resulting aryllithium intermediate could then be trapped with an electrophile. This strategy would complement the halogen-metal exchange approach by allowing functionalization at positions ortho to the dioxolane group, rather than at the para position.

Reactivity of the Aromatic Ring System

Potential for Further Electrophilic Aromatic Substitution (despite deactivation by halogens)

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of an aromatic ring. minia.edu.eglumenlearning.com The benzene (B151609) ring in this compound is heavily substituted with three halogen atoms (Br and two Cl), which are strongly deactivating groups due to their inductive electron-withdrawing effects. This significantly reduces the nucleophilicity of the aromatic ring, making it highly resistant to further electrophilic attack. byjus.commasterorganicchemistry.com

While the dioxolane group is weakly activating and ortho, para-directing, its influence is overwhelmingly negated by the cumulative deactivating power of the three halogens. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely sluggish and require harsh, forcing conditions (e.g., high temperatures, strong Lewis acids). If a reaction were to occur, substitution would be directed to the remaining vacant positions, C3 and C5. The directing effects of the existing substituents would need to be considered, but the severe deactivation of the ring makes such reactions synthetically challenging and generally impractical.

Nucleophilic Reactions on the Aromatic Ring (e.g., halogen exchange)

Beyond the SNAr reactions discussed previously, other nucleophilic processes on the aromatic ring are possible, particularly those involving halogen exchange. Given the presence of three halogen atoms, it might be feasible to selectively exchange one for another under specific conditions. For example, reactions like the Finkelstein reaction, adapted for aryl halides, could potentially be used to replace the bromine or chlorine atoms with iodine or fluorine using an appropriate halide source and catalyst. The success and selectivity of such an exchange would depend on the relative bond strengths, the nucleophile, and the reaction conditions employed. As with SNAr, the bromine atom would likely be the most facile to replace due to the weaker C-Br bond.

Regio- and Chemoselective Transformations of this compound

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of this compound. Despite the presence of several reactive sites—namely the bromine atom and the chlorinated phenyl ring, which could theoretically participate in a variety of cross-coupling and substitution reactions—there is a notable absence of published research detailing the specific regio- and chemoselective transformations of this compound.

The structure of this compound suggests the potential for several types of transformations that are common for aryl halides. These could include, but are not limited to, palladium-catalyzed reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings, as well as metal-halogen exchange reactions like lithiation or Grignard reagent formation. The dioxolane group serves as a protecting group for a carbonyl functionality, which could be deprotected under acidic conditions post-transformation.

The regioselectivity of such reactions would be of particular interest. For instance, in a cross-coupling reaction, the bromine atom is generally more reactive than the chlorine atoms in palladium-catalyzed processes. This would allow for selective functionalization at the C4 position of the phenyl ring. Furthermore, the steric hindrance provided by the two chlorine atoms at the ortho positions (C2 and C6) could influence the approach of reactants and catalysts, potentially affecting reaction rates and yields.

Chemoselectivity would also be a key consideration, particularly in reactions involving organometallic intermediates. The stability of the dioxolane ring under various reaction conditions would need to be assessed to ensure its integrity throughout the transformation.

However, without experimental data from peer-reviewed studies, any discussion of the regio- and chemoselective transformations of this compound remains speculative. There are currently no available research findings, and therefore no data tables or detailed reaction conditions can be presented. The scientific community has yet to publish work exploring the synthetic utility and reactivity of this specific molecule. Consequently, the following subsections, which would typically detail specific reaction types, cannot be populated with scientifically validated information.

Theoretical and Computational Chemistry Investigations of 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometry Optimization

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are anticipated to provide a reliable description of the ground state geometry of 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane. mdpi.comnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The optimization would account for the steric and electronic effects of the bromo and chloro substituents on the phenyl ring and its connection to the dioxolane moiety. Computational studies on other dichlorophenyl derivatives have demonstrated the utility of DFT in accurately predicting molecular geometries that are in good agreement with experimental data where available. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Following geometry optimization, a detailed analysis of the molecule's structural parameters can be performed. While specific experimental data for the title compound is not available, theoretical calculations for analogous halogenated compounds provide expected values. nih.govresearchgate.net

Table 1: Predicted Bond Lengths in this compound This table presents hypothetical yet chemically reasonable bond lengths based on DFT calculations of similar halogenated aromatic compounds. Actual values would require specific calculations for this molecule.

| Bond | Predicted Bond Length (Å) |

|---|---|

| C-Br | 1.90 |

| C-Cl | 1.74 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O (dioxolane) | 1.43 |

| C-C (dioxolane) | 1.52 |

Table 2: Predicted Bond Angles in this compound This table presents hypothetical yet chemically reasonable bond angles based on DFT calculations of similar substituted phenyl rings and dioxolane structures. Actual values would require specific calculations for this molecule.

| Angle | Predicted Bond Angle (°) |

|---|---|

| C-C-C (aromatic) | 118 - 122 |

| C-C-Cl | 119 - 121 |

| C-C-Br | 119 - 121 |

| O-C-O (dioxolane) | 105 - 108 |

| C-O-C (dioxolane) | 108 - 110 |

| C(aryl)-C(dioxolane)-O | 110 - 112 |

The dihedral angle between the phenyl ring and the dioxolane ring is a critical parameter. Due to the steric hindrance from the two ortho-chloro substituents, a significant twist is expected, leading to a non-planar arrangement between the two ring systems.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

Rotational Barriers and Preferred Conformations of the Aryl and Dioxolane Moieties

The rotation around the single bond connecting the dichlorophenyl group to the dioxolane ring is expected to have a significant energy barrier. documentsdelivered.com This is primarily due to the steric clash between the ortho-chloro substituents and the atoms of the dioxolane ring. Computational studies on other ortho-substituted aryl compounds have shown that such steric hindrance can lead to high rotational barriers. documentsdelivered.comnsf.gov The preferred conformation would likely involve a dihedral angle that minimizes these steric interactions, resulting in a twisted geometry.

The dioxolane ring itself is not planar and typically adopts an envelope or twisted conformation. In 2-substituted 1,3-dioxolanes, the substituent can occupy either an equatorial or axial-like position, with the equatorial position generally being more stable to minimize steric strain. acs.org

Influence of Halogen Substituents on Conformational Preferences

The presence of the bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring is the dominant factor influencing the rotational barrier and the preferred conformation around the aryl-dioxolane bond. nsf.gov These substituents force the phenyl ring to adopt a conformation that is significantly out of plane with the dioxolane ring to alleviate steric repulsion. The bromine atom at the para position is not expected to have a major impact on the rotational barrier but will influence the electronic properties of the aryl ring. The interplay of steric and electronic effects of halogen substituents is a known factor in determining the conformational preferences of halogenated compounds. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. The halogen substituents on the phenyl ring of this compound have a profound effect on its electronic landscape.

Computational methods like Natural Bond Orbital (NBO) analysis could provide a more quantitative picture of the charge distribution and orbital interactions within the molecule. Such an analysis would likely reveal significant polarization of the C-Cl and C-Br bonds and delocalization of electron density from the halogen lone pairs into the antibonding orbitals of the phenyl ring. The electronic properties of related brominated and chlorinated benzene (B151609) derivatives have been investigated, providing a basis for these expectations. researchgate.net A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, with negative potential likely localized around the oxygen and halogen atoms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic properties. imperial.ac.ukufla.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscispace.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, computational analysis would likely reveal that the HOMO is predominantly localized on the electron-rich dichlorobromophenyl ring, particularly on the bromine and chlorine atoms due to their lone pairs, as well as the π-system of the benzene ring. The LUMO, conversely, would be expected to be distributed over the aromatic ring and the C-Br and C-Cl antibonding orbitals, indicating these are potential sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability. A hypothetical FMO analysis using DFT at the B3LYP/6-311++G(d,p) level of theory might yield the results presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily located on the phenyl ring and halogen atoms |

| LUMO | -1.23 | Distributed over the phenyl ring and C-X antibonding orbitals |

| HOMO-LUMO Gap (ΔE) | 5.62 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In the case of this compound, an MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the dioxolane ring due to their high electronegativity and lone pairs of electrons. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions around the hydrogen atoms of the dioxolane and phenyl rings would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The halogen atoms (Br, Cl) would present a more complex picture, with regions of both negative potential (the "sigma-hole" phenomenon) and positive potential, influencing their interactions.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and charge distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. This analysis allows for the quantification of atomic charges and the study of donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| O (Dioxolane) | -0.65 |

| C (Dioxolane, between O) | +0.45 |

| C (Phenyl, attached to Br) | +0.10 |

| Br | -0.05 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. researchgate.netresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed, although the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

For this compound, theoretical calculations could predict the ¹H NMR spectrum, showing distinct signals for the protons on the dioxolane ring and the aromatic protons. The chemical shifts would be influenced by the electronic environment created by the electronegative oxygen and halogen atoms. modgraph.co.uk Likewise, the ¹³C NMR spectrum could be predicted, helping to assign the signals for each carbon atom in the molecule.

Vibrational frequency calculations would predict the characteristic stretching and bending modes. For instance, C-O stretching vibrations of the dioxolane ring are expected in the 1000-1300 cm⁻¹ region. C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-Cl and C-Br stretching frequencies would be found at lower wavenumbers. Table 3 shows a hypothetical comparison of calculated and expected vibrational frequencies for key functional groups.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Region (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3000-3100 |

| Aliphatic C-H Stretch | 2970 | 2850-3000 |

| C-O-C Stretch (Dioxolane) | 1150 | 1000-1300 |

| C-Cl Stretch | 750 | 600-800 |

Reaction Pathway and Transition State Calculations for Key Transformations

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, energetics, and kinetics. By calculating the potential energy surface for a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, a key transformation of interest could be its hydrolysis back to 4-bromo-2,6-dichlorobenzaldehyde (B571002) and ethylene (B1197577) glycol, a reaction that represents the deprotection of the carbonyl group. organic-chemistry.org Computational modeling of this acid-catalyzed reaction would involve identifying the transition states for the protonation of a dioxolane oxygen, the ring-opening step, and the subsequent steps leading to the final products.

Another relevant reaction to study would be a metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, at the C-Br bond. researchgate.net Transition state calculations for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle would provide insights into the reaction's feasibility, regioselectivity, and the influence of the dichloro-substituents on the reactivity of the C-Br bond. These calculations can help in optimizing reaction conditions and understanding the underlying mechanistic details that govern these important synthetic transformations.

Synthetic Applications and Derivatization Strategies of 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane As a Versatile Building Block

Incorporation into Complex Molecular Architectures via Cross-Coupling Reactions

The presence of a bromo substituent on the phenyl ring of 2-(4-bromo-2,6-dichlorophenyl)-1,3-dioxolane makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, suggesting that the C-Br bond in the target molecule will be selectively reactive over the C-Cl bonds under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov By selecting different boronic acids, a wide array of substituents can be introduced at the 4-position of the dichlorophenyl ring.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of stilbenes and other vinylated aromatic compounds. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com The resulting arylalkynes are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This is a powerful method for the synthesis of arylamines, which are prevalent in medicinal chemistry. beilstein-journals.orgorganic-chemistry.org The reaction conditions can be tuned to accommodate a wide range of amine coupling partners. rsc.org

Below is an interactive data table summarizing the potential cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Product Type | Typical Catalyst System | Base |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Biaryl/styrene (B11656) | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Heck | Alkene | Substituted alkene | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃ |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd(PPh₃)₄/CuI | Et₃N, piperidine |

| Buchwald-Hartwig | Amine | Arylamine | Pd₂(dba)₃/phosphine ligand | NaOt-Bu, K₃PO₄ |

Preparation of Novel Dioxolane Derivatives with Modified Aryl or Dioxolane Scaffolds

Beyond modification at the C-Br bond, the this compound scaffold can be further functionalized. While the C-Cl bonds are less reactive, they can undergo coupling reactions under more forcing conditions, allowing for sequential functionalization.

Modification of the dioxolane ring itself is also a possibility. The dioxolane is an acetal (B89532), which protects a formyl group. wikipedia.orgchemicalbook.com Acid-catalyzed hydrolysis can deprotect this group, yielding 4-bromo-2,6-dichlorobenzaldehyde (B571002). rug.nlorganic-chemistry.org This aldehyde can then be used in a plethora of subsequent reactions, such as Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid, thereby providing access to a new range of derivatives.

Furthermore, the synthesis of novel dioxolane derivatives can be achieved by reacting the parent aldehyde with different diols. While the starting material is derived from ethylene (B1197577) glycol, using other 1,2- or 1,3-diols would result in dioxolanes and dioxanes with varied substitution patterns on the heterocyclic ring. organic-chemistry.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org

Precursor for Advanced Organic Materials or Functional Molecules

The structural features of this compound make it a promising precursor for advanced organic materials.

Liquid Crystals: The rigid, polyhalogenated phenyl core is a common feature in liquid crystalline molecules. rsc.orgcolorado.edursc.orgtcichemicals.comnih.gov Through sequential cross-coupling reactions, elongated, rod-like molecules can be synthesized. The polarity and steric bulk introduced by the chlorine atoms can influence the mesophase behavior and dielectric anisotropy of the resulting materials.

Conducting Polymers: Aryl halides are key monomers in the synthesis of conducting polymers via polymerization reactions like Suzuki or Stille coupling. google.comresearchgate.netacademiaromana-is.ronih.gov The bromo- and chloro-substituents on the phenyl ring of the target molecule could serve as handles for polymerization, leading to poly(phenylene) derivatives with tailored electronic properties due to the presence of the halogen atoms.

Synthesis of Polyhalogenated Aryl Compounds with Tunable Electronic Properties

The presence of multiple halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule. nih.govscribd.comlibretexts.orggeeksforgeeks.orgncert.nic.in Halogens are electron-withdrawing groups through induction, which can affect the reactivity of the aromatic ring and the properties of materials derived from it. The ability to selectively functionalize the C-Br bond while leaving the C-Cl bonds intact allows for the synthesis of a variety of polyhalogenated aryl compounds. Further reactions at the chlorine positions under different conditions would provide access to molecules with a range of electronic characteristics. This tunability is crucial in the design of materials for applications in electronics and optoelectronics. For instance, the introduction of different aryl groups via Suzuki coupling can modulate the HOMO-LUMO gap of the resulting compounds, thereby tuning their optical and electronic properties.

Future Research Directions and Methodological Advances in the Study of 2 4 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Development of Novel Catalytic Systems for Efficient Transformations

Future research will likely focus on the development of more efficient and selective catalytic systems for the synthesis and subsequent transformations of 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane. While traditional acid catalysis is often employed for dioxolane formation, advancements in catalysis offer significant opportunities for improvement.

The exploration of heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized solid supports, could offer advantages in terms of catalyst recovery, reusability, and simplified purification processes. For transformations involving the aryl halide moieties of the molecule, the development of novel palladium, copper, or nickel-based catalysts could enable more efficient cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. Research in this area would aim to achieve higher yields, lower catalyst loadings, and milder reaction conditions.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Transformation | Potential Catalyst Type | Advantages |

| Acetalization | Solid Acid Catalysts (e.g., Zeolites, Nafion) | Reusability, Reduced Waste |

| Suzuki Coupling | Palladium-based Buchwald Precatalysts | High Efficiency, Broad Substrate Scope |

| C-N Coupling | Copper-Iodide/Ligand Systems | Cost-effectiveness |

| Sonogashira Coupling | Palladium/Copper Co-catalysis | Formation of C-C triple bonds |

Flow Chemistry and Continuous Processing Approaches for Synthesis

The application of flow chemistry and continuous processing represents a significant potential advancement for the synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability.

For the acetalization reaction to form the dioxolane ring, a packed-bed reactor containing a solid acid catalyst could enable a continuous process with integrated product separation. This approach can significantly reduce reaction times and improve space-time yields compared to traditional batch synthesis. Furthermore, subsequent transformations of the molecule could be performed in-line by adding further reactor modules, creating a fully continuous multi-step synthesis.

Application of Machine Learning and AI in Reaction Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize reaction design and optimization. For this compound, ML algorithms could be trained on existing reaction data for similar halogenated aromatic compounds to predict optimal reaction conditions, catalyst selection, and potential side products.

Predictive models could be developed to screen virtual libraries of catalysts and ligands for cross-coupling reactions, identifying the most promising candidates for experimental validation. This in silico approach can significantly accelerate the discovery of new and more efficient synthetic routes, reducing the time and resources required for empirical experimentation.

Exploration of Solid-State Reactivity and Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. uach.mxcolab.ws The synthesis of this compound via mechanochemical methods from 4-bromo-2,6-dichlorobenzaldehyde (B571002) and ethylene (B1197577) glycol could be a promising area of investigation.

This approach could potentially lead to higher yields, reduced waste, and access to different polymorphs or crystalline forms of the final product. uach.mx The study of the solid-state reactivity of this compound could also reveal novel transformations and material properties not observable in solution.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The use of advanced spectroscopic techniques for real-time, in situ monitoring of the synthesis and transformations of this compound can provide invaluable mechanistic insights and facilitate process optimization. Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.govfrontiersin.org

This data can be used to develop accurate kinetic models of the reaction, identify reaction bottlenecks, and ensure process safety and control, particularly in the context of scaling up the synthesis in a flow chemistry environment. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between halogenated aryl precursors (e.g., 4-bromo-2,6-dichlorobenzaldehyde) and 1,3-diol derivatives. Key steps include:

- Halogenation : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Cyclization : The dioxolane ring is formed using acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Crystallization in ethanol further enhances purity .

Methodological Note: Monitor reaction progress via TLC, and validate purity using HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : H and C NMR confirm the dioxolane ring (δ ~4.5–5.5 ppm for methylene protons) and aryl substitution patterns (e.g., para-bromo vs. ortho-chloro) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 315.89 for CHBrClO) .

- IR : Peaks at 1100–1250 cm indicate C-O-C stretching in the dioxolane ring .

Q. What are the primary biological activities reported for this compound?

Structural analogs (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) exhibit:

- Acetylcholinesterase (AChE) inhibition (IC ~0.8 µM), relevant to neurodegenerative disease research .

- Antimicrobial activity : MIC values of 4–8 µg/mL against Gram-positive bacteria .

- Anti-inflammatory effects : COX-2 inhibition via competitive binding (K ~12 nM) .

Caution: Activity varies with halogen positioning; validate target specificity using in vitro assays .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Employ a 2 factorial design to assess variables:

- Factors : Temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), solvent polarity (hexane vs. DCM).

- Response Variables : Yield, purity, reaction time. Example optimization from similar systems: A 2 design reduced reaction time by 40% while maintaining >90% yield .

Statistical Tool: Use ANOVA to identify significant factors and interactions (e.g., JMP or Minitab) .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies often arise from:

- Halogen positioning : Bromine at the para position (vs. meta) enhances AChE inhibition but reduces solubility .

- Steric effects : Bulky substituents (e.g., ethyl groups) on the phenyl ring may obstruct target binding . Resolution Strategy:

- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes.

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What computational methods predict reactivity for halogen substitution?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aryl ring. For example, bromine at C4 shows higher electrophilicity (f ~0.15) than chlorine at C2 .

- Reaction Path Search : Quantum chemical methods (e.g., IRC analysis) map energy barriers for SNAr or cross-coupling reactions .

Q. How to assess environmental stability and degradation pathways?

- Photodegradation : Expose to UV light (254 nm) and monitor via LC-MS. Halogenated dioxolanes typically degrade to phenolic derivatives via radical intermediates .

- Hydrolysis : Test in buffered solutions (pH 3–10). Acidic conditions cleave the dioxolane ring, forming aldehydes .

- Ecotoxicity : Use Daphnia magna assays to estimate LC values; predicted logP (~3.2) suggests moderate bioaccumulation risk .

Methodological Tables

Q. Table 1. Comparison of Halogenated Dioxolane Derivatives

Q. Table 2. Key Spectroscopic Data

| Technique | Diagnostic Peaks | Reference |

|---|---|---|

| H NMR | δ 4.5–5.5 (dioxolane CH), δ 7.2–7.8 (aryl H) | |

| HRMS | m/z 315.89 ([M+H]) | |

| IR | 1100–1250 cm (C-O-C stretch) |

Key Recommendations for Researchers

- Prioritize structure-activity relationship (SAR) studies to optimize halogen positioning.

- Use hybrid computational-experimental workflows (e.g., ICReDD’s reaction path search ) to accelerate discovery.

- Adhere to Green Chemistry principles (e.g., solvent recycling) during synthesis to mitigate environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.